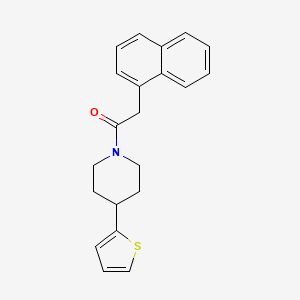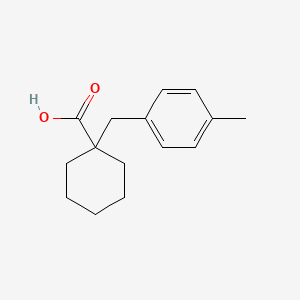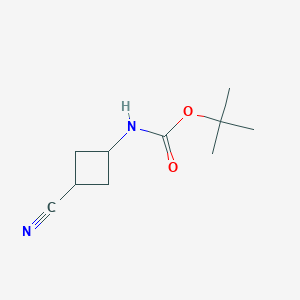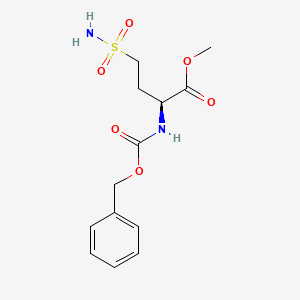
N-cyclohexyl-2-quinoxalinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-quinoxalinecarboxamide, also known as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been widely used in scientific research to study the physiological and biochemical effects of glutamate receptor activation. CNQX has been found to be a potent and selective inhibitor of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are responsible for mediating fast synaptic transmission in the central nervous system (CNS).
作用機序
N-cyclohexyl-2-quinoxalinecarboxamide acts as a competitive antagonist of AMPA receptors by binding to the glutamate binding site and preventing the binding of glutamate. This results in the inhibition of fast synaptic transmission and the reduction of neuronal excitability. This compound has also been found to inhibit kainate receptors, another type of ionotropic glutamate receptor.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects on the CNS. It has been shown to reduce the frequency and amplitude of excitatory postsynaptic potentials (EPSPs) and to block the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. This compound has also been found to reduce the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-2-quinoxalinecarboxamide is its potency and selectivity for AMPA receptors. This allows for the specific inhibition of AMPA receptor-mediated synaptic transmission without affecting other types of glutamate receptors. However, one of the limitations of this compound is its potential for off-target effects and toxicity at high concentrations. It is important to use appropriate concentrations of this compound and to confirm the specificity of its effects using other pharmacological agents.
将来の方向性
There are several future directions for the use of N-cyclohexyl-2-quinoxalinecarboxamide in scientific research. One area of interest is the role of AMPA receptors in neurological disorders such as epilepsy and Alzheimer's disease. This compound has been used to study the effects of AMPA receptor inhibition on seizure activity and cognitive impairment in animal models of these disorders. Another area of interest is the development of new drugs that target AMPA receptors for the treatment of neurological and psychiatric disorders. This compound can serve as a useful tool for screening and testing the efficacy of these drugs in preclinical studies.
合成法
N-cyclohexyl-2-quinoxalinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,3-dichloroquinoxaline with cyclohexylamine followed by carboxylation with carbon dioxide. Another method involves the reaction of 2,3-dichloroquinoxaline with cyclohexyl isocyanate followed by hydrolysis with sodium hydroxide. The purity and yield of this compound can be improved by using column chromatography and recrystallization techniques.
科学的研究の応用
N-cyclohexyl-2-quinoxalinecarboxamide has been widely used in scientific research to study the physiological and biochemical effects of glutamate receptor activation. It has been found to be a potent and selective inhibitor of AMPA receptors, which are involved in various physiological processes such as learning, memory, and synaptic plasticity. This compound has been used to study the role of AMPA receptors in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
特性
IUPAC Name |
N-cyclohexylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(17-11-6-2-1-3-7-11)14-10-16-12-8-4-5-9-13(12)18-14/h4-5,8-11H,1-3,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSJIQNTHWBODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2675249.png)
![(3,4-Dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2675250.png)

![tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B2675253.png)
![2-(2-(Benzylsulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2675259.png)
![3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2675260.png)

![Methyl 4-(((tert-butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2675263.png)
![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2675264.png)

![ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate](/img/structure/B2675266.png)

![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2675270.png)
